N-(4-methylbenzyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylbenzyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is a chemical compound with potential applications in scientific research. This compound is a member of the pyridine family and contains an oxadiazole ring, which makes it a potential candidate for various biological applications.
Wirkmechanismus
The mechanism of action of N-(4-methylbenzyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is not well understood. However, it is believed that this compound targets various biological pathways, including enzymes and receptors. The compound's unique structure allows it to interact with these targets, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(4-methylbenzyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has various biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, including phosphodiesterase and protein kinase C. Additionally, this compound has been shown to activate certain receptors, including the adenosine A1 receptor. These effects can lead to various physiological effects, including vasodilation and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-methylbenzyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine in lab experiments is its unique structure, which allows it to target various biological pathways. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound is its limited solubility in water, which can make it challenging to use in certain assays.
Zukünftige Richtungen
There are several future directions for the research and development of N-(4-methylbenzyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine. One potential direction is the development of drugs that target the adenosine A1 receptor, which this compound has been shown to activate. Additionally, this compound's unique structure makes it a potential candidate for the development of drugs that target various enzymes and receptors. Finally, this compound can be used as a tool in various biological assays to study the biological pathways that it targets.
Synthesemethoden
The synthesis of N-(4-methylbenzyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine can be achieved through a multi-step process. The first step involves the synthesis of 3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridine-2-amine by reacting 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with 2-chloropyridine. The second step involves the reduction of the nitro group in the presence of palladium on carbon to form the amine group. Finally, the third step involves the reaction of the amine group with 4-methylbenzyl chloride to form N-(4-methylbenzyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine.
Wissenschaftliche Forschungsanwendungen
N-(4-methylbenzyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has potential applications in scientific research. This compound is a potential candidate for the development of drugs that target various biological pathways. The compound's unique structure makes it a potential candidate for the development of drugs that target enzymes, receptors, and other biological targets. Additionally, this compound can be used as a tool in various biological assays to study the biological pathways that it targets.
Eigenschaften
IUPAC Name |
N-[(4-methylphenyl)methyl]-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c1-15-8-10-17(11-9-15)14-24-21-19(7-4-12-23-21)22-25-20(26-27-22)18-6-3-5-16(2)13-18/h3-13H,14H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEKEKUKUYUUPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(C=CC=N2)C3=NC(=NO3)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.